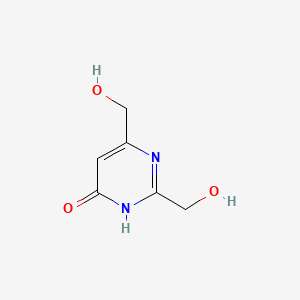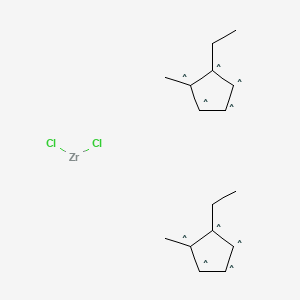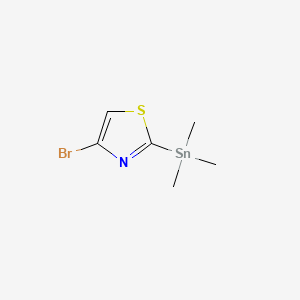
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate, also known as CBDA, is a cyclic amino acid derivative that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. CBDA is a chiral molecule that exists in two enantiomeric forms, and it has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial effects.
Wirkmechanismus
The mechanism of action of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in cell proliferation and viral replication. Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides required for DNA replication. Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has also been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV and other retroviruses.
Biochemical and Physiological Effects:
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit cell proliferation. Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has also been found to modulate the immune response by increasing the production of cytokines and chemokines. In addition, Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has been shown to have antioxidant activity, which may contribute to its antitumor and antiviral effects.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and it exhibits a range of biological activities that make it a useful tool for studying cell proliferation, viral replication, and immune modulation. However, Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate also has some limitations. It is a chiral molecule, and its enantiomers may exhibit different biological activities. In addition, Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate is not very water-soluble, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate. One area of interest is the development of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate-based drugs for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate, which may lead to the discovery of new targets for drug development. Finally, the synthesis of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate analogs with improved solubility and bioavailability may lead to the development of more effective drugs.
Synthesemethoden
The synthesis of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate can be achieved through a multi-step process that involves the reaction of commercially available starting materials. The first step involves the condensation of 2,3-diaminobutyric acid with diethyl oxalate to form the corresponding diethyl ester. The diethyl ester is then reacted with acetic anhydride to form the corresponding acetyl derivative, which is subsequently converted to Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate through a cyclization reaction using trifluoroacetic acid as a catalyst. The yield of this process is typically around 50%, and the final product can be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has also been found to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens.
Eigenschaften
IUPAC Name |
dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-13-7(11)3-4(8(12)14-2)6(10)5(3)9/h3-6H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLOUYDTMGPNOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1N)N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aR,7aR)-Hexahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B574197.png)




![5-Methoxy-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B574205.png)

![7-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B574209.png)

